N-[(4-methylphenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide
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Overview
Description
N-[(4-methylphenyl)methoxy]-N’-thieno[2,3-d]pyrimidin-4-ylmethanimidamide is a complex organic compound characterized by its unique structural components, including a thieno[2,3-d]pyrimidine core and a methoxy-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylphenyl)methoxy]-N’-thieno[2,3-d]pyrimidin-4-ylmethanimidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thieno[2,3-d]pyrimidine Core: This step often involves the cyclization of a suitable precursor, such as a thieno[2,3-d]pyrimidine derivative, under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using a methoxy-substituted benzyl halide.
Formation of the Methanimidamide Moiety: This step involves the reaction of the intermediate with an appropriate amine or amide under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylphenyl)methoxy]-N’-thieno[2,3-d]pyrimidin-4-ylmethanimidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially yielding reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[(4-methylphenyl)methoxy]-N’-thieno[2,3-d]pyrimidin-4-ylmethanimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies could focus on its interaction with biological targets, such as enzymes or receptors, and its effects on cellular processes.
Medicine
In medicinal chemistry, N-[(4-methylphenyl)methoxy]-N’-thieno[2,3-d]pyrimidin-4-ylmethanimidamide could be explored for its potential therapeutic properties. This includes its use as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound might be utilized in the development of new materials with specific properties, such as enhanced stability or reactivity. It could also be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which N-[(4-methylphenyl)methoxy]-N’-thieno[2,3-d]pyrimidin-4-ylmethanimidamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-methoxyphenyl)methoxy]-N’-thieno[2,3-d]pyrimidin-4-ylmethanimidamide
- N-[(4-ethylphenyl)methoxy]-N’-thieno[2,3-d]pyrimidin-4-ylmethanimidamide
- N-[(4-chlorophenyl)methoxy]-N’-thieno[2,3-d]pyrimidin-4-ylmethanimidamide
Uniqueness
N-[(4-methylphenyl)methoxy]-N’-thieno[2,3-d]pyrimidin-4-ylmethanimidamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. The presence of the methoxy and methyl groups can affect its electronic properties and steric interactions, making it distinct from other similar compounds.
This detailed overview provides a comprehensive understanding of N-[(4-methylphenyl)methoxy]-N’-thieno[2,3-d]pyrimidin-4-ylmethanimidamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[(4-methylphenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-11-2-4-12(5-3-11)8-20-19-10-17-14-13-6-7-21-15(13)18-9-16-14/h2-7,9-10H,8H2,1H3,(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGNRHXZYRGXSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CONC=NC2=C3C=CSC3=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CON/C=N\C2=C3C=CSC3=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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